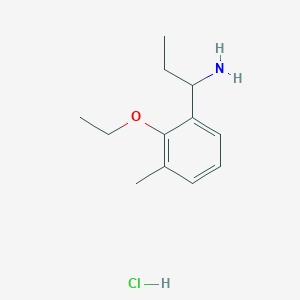

1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride

Description

Systematic IUPAC Name and Alternative Designations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex aromatic amine compounds. The compound's official designation reflects its structural components through a hierarchical naming system that prioritizes the phenyl ring as the core structural unit. The systematic name incorporates the ethoxy substituent at the 2-position and the methyl group at the 3-position of the phenyl ring, followed by the propylamine side chain designation.

Alternative nomenclature systems have been employed to describe this compound in various chemical databases and literature sources. The compound appears in chemical supplier catalogs under multiple designations that reflect different approaches to structural description. These alternative names often emphasize different structural features, such as the substitution pattern on the aromatic ring or the nature of the amine functionality.

Chemical database entries demonstrate the variability in nomenclature approaches for this compound. The molecular structure allows for multiple valid naming conventions, each highlighting specific structural aspects that may be relevant for particular applications or analytical purposes. The systematic approach ensures consistency across different chemical information systems while maintaining clarity regarding the compound's structural identity.

The nomenclature complexity arises from the compound's multi-functional nature, incorporating both aromatic substitution patterns and aliphatic amine functionality. This dual character necessitates careful attention to naming hierarchy and structural priority assignment according to established chemical nomenclature principles. The systematic name serves as the primary identifier for regulatory and scientific documentation purposes.

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number 2208779-80-8 serves as the unique identifier for this compound within global chemical databases. This registry number provides unambiguous identification across different chemical information systems and ensures accurate compound tracking in scientific literature and commercial applications.

Molecular formula validation confirms the composition as C₁₂H₂₀ClNO, representing the complete structural formula including the hydrochloride salt formation. The molecular weight calculation yields 229.7463 daltons, accounting for all constituent atoms including the chloride ion from the hydrochloride salt. This molecular weight determination has been verified across multiple chemical database sources, ensuring accuracy for analytical and preparative applications.

The structural formula validation through SMILES notation (CCOc1c(C)cccc1C(CC)N.Cl) provides additional confirmation of the molecular structure and stereochemical arrangement. This notation system allows for computational analysis and structural verification through chemical informatics tools. The SMILES representation clearly delineates the ethoxy group attachment, methyl substitution position, and propylamine side chain configuration.

Database cross-referencing confirms the consistency of molecular formula assignment across multiple authoritative chemical information sources. The formula accurately represents the complete ionic structure including both the organic cation and the chloride anion. This validation ensures reliable identification for analytical chemistry applications and structural studies.

Structural Relationship to Substituted Phenethylamine Derivatives

The structural classification of this compound places it within the broader family of substituted phenethylamine derivatives, sharing fundamental structural motifs with other biologically relevant compounds. The phenethylamine backbone, characterized by a phenyl ring connected to an ethylamine side chain, represents a core structural feature found throughout this chemical family.

The specific substitution pattern distinguishes this compound from other phenethylamine derivatives through its unique combination of aromatic ring modifications. The 2-ethoxy substitution introduces electron-donating properties that influence the electronic characteristics of the aromatic system. The additional 3-methyl group provides steric considerations that affect molecular conformation and potential binding interactions.

Comparative structural analysis reveals relationships to other substituted phenethylamine compounds documented in chemical literature. The propylamine side chain extension differentiates this compound from simpler ethylamine derivatives while maintaining the fundamental aromatic-aliphatic connection characteristic of the phenethylamine family. This structural modification may influence pharmacological properties and chemical reactivity patterns.

The hydrochloride salt formation represents a common approach to enhancing the physical and chemical properties of amine-containing compounds. This salt form typically improves water solubility and chemical stability compared to the free base form. The ionic nature of the hydrochloride salt influences crystallization behavior and analytical detection methods.

Structural relationship mapping demonstrates connections to various phenethylamine subtypes, including those with different aromatic substitution patterns and side chain modifications. The specific combination of 2-ethoxy and 3-methyl substitution creates a unique substitution signature within the broader phenethylamine structural family. This positioning allows for comparative structure-activity relationship studies and systematic chemical investigation approaches.

Propriétés

IUPAC Name |

1-(2-ethoxy-3-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-11(13)10-8-6-7-9(3)12(10)14-5-2;/h6-8,11H,4-5,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIYYHMRTZTOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1OCC)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination Using Tetraalkyl Titanate and Raney Nickel Catalysis

One of the prominent preparation methods involves asymmetric reductive amination of substituted acetophenones with amines in the presence of tetraalkyl titanate and Raney Nickel catalyst, followed by debenzylation to yield the optically active amine.

- Starting Materials: 2-ethoxy-3-methylacetophenone (or analogous substituted acetophenones) and an appropriate amine such as phenylethylamine.

- Catalysts: Raney Nickel for hydrogenation and 5-20% palladium on carbon (Pd/C) for debenzylation.

- Hydrogen Donors: Ammonium formate, citric acid, ammonium citrate (preferred), cyclohexene, tetrahydronaphthalene.

- Solvents: Alcohols (methanol, ethanol, propanol, isopropanol, butanol, tert-butanol), ethers (diethyl ether, diisopropyl ether, tetrahydrofuran), toluene.

- Reaction Conditions:

- Reductive amination at 70-100 °C under hydrogen pressure of 3-15 atm.

- Debenzylation at 40-80 °C under 3 atm hydrogen pressure.

- Yields and Purity: Yields range from 75-78%, with optical purity exceeding 99% enantiomeric excess.

- Procedure Overview:

- Combine substituted acetophenone, amine, and tetraalkyl titanate in solvent.

- Add Raney Nickel catalyst and hydrogenate under specified temperature and pressure until hydrogen uptake ceases.

- Filter off catalyst, treat filtrate with sodium hydroxide, separate phases, and recover solvent.

- Add Pd/C catalyst and perform catalytic transfer hydrogenation (debenzylation).

- Filter off Pd/C and recover the final optically active amine product.

| Step | Conditions | Reagents/Catalysts | Solvents | Yield (%) | Optical Purity (ee%) |

|---|---|---|---|---|---|

| Reductive amination | 70-100 °C, 3-15 atm H2 | Raney Ni, tetraalkyl titanate | Toluene, THF, alcohols | 75-78 | >99 |

| Debenzylation | 40-80 °C, 3 atm H2 | 5-20% Pd/C, ammonium citrate | Methanol, ethanol, IPA | - | - |

This method is advantageous for its mild reaction conditions, high yields, and excellent optical purity, making it suitable for large-scale production.

Multi-Step Synthesis via Nitrile and Carbamate Intermediates

Another synthetic route involves the preparation of substituted phenyl propylamines through a sequence of reactions starting from substituted benzyl halides and isobutyronitrile, followed by hydrolysis to acids, formation of carbamate esters, and catalytic hydrogenation.

- Step 1: Reaction of substituted benzyl chloride (or bromide/alcohol) with isobutyronitrile under organic base catalysis at -78 °C to 0 °C to form 2-methyl-1-substituted phenyl-2-butyronitrile.

- Step 2: Base-catalyzed hydrolysis of the nitrile to 2-methyl-1-substituted phenyl-2-butyric acid at 80-220 °C.

- Step 3: Reaction of the acid with diphenylphosphoryl azide and benzyl alcohol in weak base presence at 40-120 °C to form the carbamic acid benzyl ester.

- Step 4: Catalytic hydrogenation of the carbamate ester at room temperature to yield the substituted phenyl propylamine.

| Step | Reaction Type | Conditions | Reagents | Solvents |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | -78 to 0 °C | Substituted benzyl chloride, isobutyronitrile, organic base (e.g., lithium diisopropylamide) | Methanol, ethanol, THF, toluene |

| 2 | Hydrolysis | 80-220 °C | Base | Same as above |

| 3 | Carbamate formation | 40-120 °C | Diphenylphosphoryl azide, benzyl alcohol, weak base | Same as above |

| 4 | Catalytic hydrogenation | Room temperature | Catalyst (Pd/C or similar) | Same as above |

- Organic Bases: Lithium diisopropylamide, n-butyllithium, hexamethyldisilazane lithium salt, sodium hydride.

- Solvents: Methanol, ethanol, tetrahydrofuran, toluene.

- Advantages: This method allows for structural diversity by varying the substituent R on the phenyl ring and is applicable to a range of substituted phenyl propylamines.

Comparative Summary of Preparation Methods

| Aspect | Method 1: Reductive Amination | Method 2: Nitrile-Carbamate Route |

|---|---|---|

| Starting Materials | Substituted acetophenones and amines | Substituted benzyl halides and isobutyronitrile |

| Key Catalysts | Raney Nickel, Pd/C | Pd/C or similar for hydrogenation |

| Reaction Conditions | Moderate temperature (40-100 °C), H2 pressure | Low to moderate temperature (-78 to 220 °C) |

| Optical Purity | High (>99% ee) | Dependent on catalyst and conditions |

| Yield | 75-78% | Variable, generally good |

| Scalability | Suitable for scale-up | Suitable for structural variation |

| Solvents | Alcohols, ethers, toluene | Methanol, ethanol, THF, toluene |

Research Findings and Notes

- The reductive amination method using tetraalkyl titanate and Raney Nickel is noted for its mild conditions, high yield, and excellent optical purity, making it industrially viable.

- Catalytic transfer hydrogenation using ammonium citrate as a hydrogen donor with Pd/C catalyst is effective for debenzylation steps, providing clean conversion without harsh conditions.

- The nitrile-carbamate route offers versatility in substituent modification and is useful in the synthesis of a broader range of substituted phenyl propylamines, including 1-(2-ethoxy-3-methylphenyl)-propylamine derivatives.

- Both methods require careful control of temperature, pressure, and catalyst loading to optimize yield and purity.

- Solvent choice impacts reaction efficiency and product isolation; alcohols and ethers are commonly preferred due to their compatibility with hydrogenation catalysts and ease of removal.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-ethoxy-3-methylbenzaldehyde or 2-ethoxy-3-methylbenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Activity

The compound has been explored for its potential pharmacological effects, particularly in the context of central nervous system (CNS) activity. Research indicates that derivatives of propylamines often exhibit significant interactions with neurotransmitter systems, suggesting potential applications in treating psychiatric disorders or neurological conditions.

Case Study: CNS Activity

A study focusing on propylamine derivatives demonstrated that modifications to the aromatic ring can enhance binding affinity to serotonin receptors. This finding indicates that 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride may serve as a lead compound for developing new antidepressants or anxiolytics .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

| Synthesis Route | Reaction Type | Conditions |

|---|---|---|

| Alkylation | Nucleophilic | Base-catalyzed |

| Acylation | Electrophilic | Acidic medium |

| Reduction | Reductive | Metal catalysts |

Biological Research

Investigating Biological Activity

Research into the biological properties of this compound has revealed its potential as an antimicrobial agent. Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria.

Case Study: Antimicrobial Properties

In vitro studies demonstrated that derivatives of this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated, showing promising results for future therapeutic applications .

Cosmetic and Personal Care Products

Formulation Applications

Due to its chemical properties, this compound is being investigated for use in cosmetic formulations. Its ability to act as a stabilizer or emulsifier can enhance product efficacy and stability.

| Cosmetic Application | Functionality |

|---|---|

| Skin creams | Emulsification |

| Hair products | Conditioning agent |

| Sunscreens | UV protection enhancer |

Conclusion and Future Directions

The applications of this compound span several fields, including medicinal chemistry, organic synthesis, biological research, and cosmetic formulation. Ongoing research is crucial to fully elucidate its potential benefits and mechanisms of action.

Future studies should focus on:

- Detailed pharmacokinetic profiles to understand absorption and metabolism.

- Expanded biological testing to explore additional therapeutic areas.

- Development of novel derivatives to enhance efficacy and reduce side effects.

Mécanisme D'action

The mechanism of action of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride with structurally or functionally related compounds:

Key Observations

Substituent Impact on Activity: Electron-donating groups (e.g., ethoxy, methyl) may enhance binding to hydrophobic receptor pockets, as seen in Fluoxetine’s trifluoromethyl group . The target compound’s ethoxy group could similarly improve CNS penetration compared to polar analogs like dopamine HCl (hydroxyl-rich, hydrophilic) .

Pharmacological Profiles: Atomoxetine and Fluoxetine demonstrate how minor structural changes (phenoxy vs. trifluoromethylphenoxy) shift selectivity from norepinephrine to serotonin reuptake inhibition . The target compound’s unmodified amine group (vs. N-methyl in most drugs) may alter its mechanism. Tricyclic analogs like Doxepin HCl () and Nortriptyline HCl () show broader receptor interactions due to fused ring systems, whereas mono-arylpropylamines like the target compound likely have narrower targets .

Physicochemical Properties :

- Lipophilicity trends correlate with substituent hydrophobicity: Fluoxetine (logP ~4.5) > Target compound (estimated logP ~3.2) > Dopamine HCl (logP ~-0.98) .

- Solubility: Ethoxy and methyl groups reduce aqueous solubility compared to hydroxylated analogs (e.g., dopamine HCl) but improve membrane permeability .

Activité Biologique

1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride, a compound with potential therapeutic applications, has been the subject of various studies aimed at understanding its biological activity. This article synthesizes findings from diverse sources, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which influences its biological interactions. The compound features a propylamine backbone with an ethoxy and methyl substitution on the phenyl ring, contributing to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Modulation : It has been observed to interact with specific enzymes, thereby modulating their activity and affecting metabolic processes.

- Influence on Cell Signaling : The compound may affect intracellular signaling pathways, leading to altered cellular responses.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant properties by inhibiting monoamine oxidase (MAO) activity. This inhibition leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which is crucial for mood regulation .

Neuroprotective Effects

Studies have suggested neuroprotective effects associated with this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative disorders .

Case Studies and Research Findings

- In vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of certain phospholipases, which are enzymes involved in lipid metabolism. This inhibition correlates with reduced cell membrane damage under stress conditions .

- Animal Models : In rodent models of depression, administration of the compound resulted in behavioral improvements comparable to established antidepressants. These findings suggest that it may be effective in treating mood disorders .

- Toxicology Reports : Toxicological assessments have shown that while the compound exhibits beneficial effects at therapeutic doses, high concentrations can lead to cytotoxicity. This highlights the importance of dose regulation in potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-propylamine hydrochloride | Moderate | Antidepressant |

| 1-(3-Chlorophenyl)-propylamine hydrochloride | High | Neuroprotective |

| 1-(2-Ethoxyphenyl)-propylamine | Low | Mild sedative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.